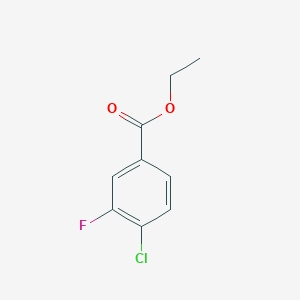

Ethyl 4-chloro-3-fluorobenzoate

CAS No.: 203573-08-4

Cat. No.: VC2295900

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203573-08-4 |

|---|---|

| Molecular Formula | C9H8ClFO2 |

| Molecular Weight | 202.61 g/mol |

| IUPAC Name | ethyl 4-chloro-3-fluorobenzoate |

| Standard InChI | InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 |

| Standard InChI Key | DCYPLEKPDBBLSM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)F |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)F |

Introduction

Chemical Identity and Properties

Ethyl 4-chloro-3-fluorobenzoate is an aromatic compound belonging to the family of halogenated benzoate esters. The compound's structure consists of a benzene ring substituted with chlorine at the 4-position (para) and fluorine at the 3-position (meta), along with an ethyl ester group at the 1-position. This specific arrangement of substituents confers unique chemical and physical properties that make it valuable for various applications .

The presence of electron-withdrawing halogen substituents on the benzene ring significantly affects the electronic distribution within the molecule. These substituents decrease the electron density of the aromatic ring, particularly at positions ortho and para to them, making these positions more susceptible to nucleophilic attack. Conversely, they reduce the reactivity toward electrophilic aromatic substitution reactions compared to unsubstituted benzoates.

The systematic identification parameters of the compound provide essential information for researchers working with this chemical entity. The following table summarizes the key identifiers for Ethyl 4-chloro-3-fluorobenzoate:

| Parameter | Value |

|---|---|

| IUPAC Name | ethyl 4-chloro-3-fluorobenzoate |

| CAS Number | 203573-08-4 |

| Molecular Formula | C9H8ClFO2 |

| Molecular Weight | 202.61 g/mol |

| InChI | InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 |

| InChIKey | DCYPLEKPDBBLSM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1ccc(Cl)c(F)c1 |

| PubChem CID | 25067389 |

These identifiers are crucial for accurately tracking and referencing the compound in scientific literature and chemical databases, ensuring consistency in research and development activities .

Physical Characteristics

Ethyl 4-chloro-3-fluorobenzoate exhibits distinct physical properties that influence its handling, storage, and applications in various chemical processes. Understanding these properties is essential for researchers and manufacturers working with this compound.

The physical state of Ethyl 4-chloro-3-fluorobenzoate at ambient conditions is a white to off-white crystalline powder. This crystalline nature contributes to its stability during storage and handling. The melting point range of 63-66°C indicates a relatively pure compound with a narrow melting point range .

The following table summarizes the key physical properties of Ethyl 4-chloro-3-fluorobenzoate:

| Property | Value |

|---|---|

| Physical State | White to off-white crystalline powder |

| Melting Point | 63-66°C |

| Appearance | Crystalline solid |

| Solubility | Soluble in most organic solvents; insoluble in water |

| Stability | Stable under normal temperature and pressure conditions |

These physical characteristics make Ethyl 4-chloro-3-fluorobenzoate suitable for various applications in organic synthesis, where stability and solubility in organic media are important considerations. The compound's crystalline nature also facilitates purification through recrystallization techniques, which is valuable for obtaining high-purity material for sensitive applications.

Synthesis Methods and Production

The synthesis of Ethyl 4-chloro-3-fluorobenzoate can be achieved through several methods, with the most common approach involving the esterification of 4-chloro-3-fluorobenzoic acid with ethanol. This reaction typically employs acid catalysis, often using sulfuric acid or hydrochloric acid, and proceeds through the formation of a tetrahedral intermediate followed by the elimination of water .

Laboratory-Scale Synthesis

At a laboratory scale, the synthesis of Ethyl 4-chloro-3-fluorobenzoate typically follows these general steps:

-

Preparation of 4-chloro-3-fluorobenzoic acid as the starting material

-

Esterification reaction with ethanol using an acid catalyst

-

Workup procedures involving neutralization and extraction

-

Purification through recrystallization or column chromatography

The reaction can be represented by the following general equation:

4-chloro-3-fluorobenzoic acid + ethanol → Ethyl 4-chloro-3-fluorobenzoate + water

Alternative synthetic routes include the direct halogenation of ethyl benzoate, which may require selective halogenation steps to achieve the desired substitution pattern.

Industrial Production

At an industrial scale, the production process is optimized for efficiency and yield. According to information from manufacturers, the process may involve the reaction of 4-chloro-3-fluorobenzoic acid with ethanol in the presence of a catalyst and a solvent. The reaction mixture is heated under reflux conditions until the desired product is obtained .

Industrial production methods may incorporate continuous flow reactors and automated systems to enhance efficiency and yield. Additionally, these methods often include purification steps such as recrystallization or distillation to obtain the desired compound in high purity. Quality control measures are implemented throughout the production process to ensure consistency and purity of the final product.

The following table compares laboratory and industrial-scale synthesis methods:

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | Small (typically < 1L) | Large (hundreds to thousands of liters) |

| Equipment | Standard laboratory glassware | Specialized reactors and processing equipment |

| Process Control | Manual monitoring | Automated monitoring and control systems |

| Purification | Column chromatography, recrystallization | Distillation, crystallization, filtration |

| Yield Optimization | Secondary consideration | Primary consideration |

| Waste Management | Standard laboratory disposal | Integrated waste treatment and recycling |

The industrial production of Ethyl 4-chloro-3-fluorobenzoate requires careful consideration of economic factors, environmental impact, and regulatory compliance, particularly given its status as a halogenated organic compound .

Chemical Reactivity and Reactions

Ethyl 4-chloro-3-fluorobenzoate displays chemical reactivity patterns that are influenced by both its aromatic structure and the presence of halogen substituents and the ester functionality. These reactivity patterns determine its behavior in various chemical transformations and its utility as a synthetic intermediate.

Ester Group Reactions

The ethyl ester group in Ethyl 4-chloro-3-fluorobenzoate can undergo typical ester reactions:

-

Hydrolysis: Under basic or acidic conditions, the ester undergoes hydrolysis to form 4-chloro-3-fluorobenzoic acid and ethanol. Basic hydrolysis (saponification) is often more efficient and proceeds through nucleophilic attack by hydroxide ions.

-

Transesterification: The ethyl ester can be converted to other esters through transesterification reactions with different alcohols in the presence of catalysts.

-

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

-

Amidation: Reaction with amines can convert the ester to the corresponding amide derivatives, which are important functionalities in pharmaceutical compounds.

Aromatic Ring Reactions

The halogenated aromatic ring of Ethyl 4-chloro-3-fluorobenzoate participates in various reactions:

-

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (halogen and ester) activates the ring toward nucleophilic aromatic substitution reactions, particularly at the positions bearing the halogen substituents.

-

Metal-Catalyzed Coupling: The halogen substituents (particularly chlorine) can participate in metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig couplings, allowing for the introduction of various carbon-based or heteroatom-based substituents.

-

Directed Metalation: The coordinating ability of the ester group can direct metalation reactions to specific positions on the aromatic ring, enabling regioselective functionalization.

These reactivity patterns make Ethyl 4-chloro-3-fluorobenzoate a versatile building block in organic synthesis, particularly for the construction of more complex molecules with specific substitution patterns relevant to pharmaceutical and agricultural applications.

Applications and Uses

Ethyl 4-chloro-3-fluorobenzoate finds applications across multiple industries due to its unique structural features and reactivity patterns. Its utility spans pharmaceutical development, agricultural chemistry, and various chemical synthesis applications.

Pharmaceutical Applications

In pharmaceutical research and development, Ethyl 4-chloro-3-fluorobenzoate serves as an important building block for the synthesis of various bioactive compounds. The halogenated benzoate structure contributes to specific receptor interactions in multiple therapeutic areas:

-

Antihypertensive drugs: The halogenated aromatic ring provides structural elements that can interact with blood pressure regulating receptors

-

Antipsychotic medications: The electronic properties of the halogenated aromatic system contribute to binding with neurotransmitter receptors

-

Anti-inflammatory agents: The halogenated structure may enhance target selectivity and metabolic stability in compounds targeting inflammatory pathways

The compound's ester functionality provides a convenient handle for further derivatization, allowing medicinal chemists to introduce additional structural elements necessary for biological activity. The specific arrangement of the chlorine and fluorine substituents can influence binding interactions with protein targets, potentially leading to improved efficacy and selectivity.

Agricultural Applications

In agricultural chemistry, Ethyl 4-chloro-3-fluorobenzoate contributes to the development of:

-

Fungicides: Compounds that target specific metabolic pathways in fungal organisms

-

Herbicides: Selective inhibitors of plant growth processes

-

Plant growth regulators: Molecules that modulate developmental processes in target plants

The halogen substituents often enhance the stability of these compounds under environmental conditions and may improve their interaction with biological targets. The specific electronic and steric properties conferred by the 4-chloro-3-fluoro substitution pattern can contribute to selective activity against target organisms while minimizing effects on non-target species.

Chemical Synthesis Applications

As a reagent in organic synthesis, Ethyl 4-chloro-3-fluorobenzoate participates in various reactions:

-

Coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings utilizing the halogen substituents

-

Functional group transformations: Conversion of the ester moiety to amides, acids, or other derivatives

-

Building block applications: Construction of more complex molecular architectures with specific substitution patterns

The following table summarizes the key applications of Ethyl 4-chloro-3-fluorobenzoate across different industries:

| Industry | Applications | Specific Examples |

|---|---|---|

| Pharmaceutical | Synthetic intermediate | Antihypertensives, antipsychotics, anti-inflammatory agents |

| Agricultural | Active ingredient precursor | Fungicides, herbicides, plant growth regulators |

| Chemical | Synthetic reagent | Coupling reactions, functional group transformations, library synthesis |

| Research | Building block | Medicinal chemistry, materials science, catalysis studies |

These diverse applications highlight the versatility of Ethyl 4-chloro-3-fluorobenzoate as a chemical entity with significant value in multiple sectors of the chemical industry.

Structure-Activity Relationships

The biological and chemical activities of Ethyl 4-chloro-3-fluorobenzoate are fundamentally linked to its structural features. Understanding these structure-activity relationships provides insights into the compound's behavior in various applications and guides the development of related compounds with enhanced properties.

Electronic Effects of Halogen Substituents

The chlorine and fluorine substituents on the aromatic ring contribute distinct electronic effects that influence the compound's reactivity and biological interactions:

-

Fluorine at the 3-position: With the highest electronegativity among all elements, fluorine withdraws electron density through both inductive and resonance effects. This significantly affects the electron distribution across the aromatic ring and can enhance binding interactions with positively charged regions in biological targets.

-

Chlorine at the 4-position: While less electronegative than fluorine, chlorine still exerts substantial electron-withdrawing effects. Its position para to the carbonyl group creates an extended conjugated system that influences the reactivity of both the aromatic ring and the ester functionality.

These electronic effects result in a polarized molecule with specific regions of electron density that can engage in targeted interactions with biological receptors or catalytic sites in chemical reactions.

Metabolic Stability

The presence of halogen substituents often enhances the metabolic stability of aromatic compounds:

-

Resistance to oxidative metabolism: Halogenated positions on the aromatic ring are less susceptible to oxidation by cytochrome P450 enzymes, potentially extending the compound's half-life in biological systems.

-

Blocking effect: The 3,4-dihalogenated pattern effectively blocks a common site of metabolic attack, redirecting metabolism to other, potentially less reactive sites on the molecule.

These structure-activity relationships make Ethyl 4-chloro-3-fluorobenzoate and its derivatives valuable in pharmaceutical applications where specific binding interactions and metabolic stability are crucial for efficacy.

Comparison with Structurally Similar Compounds

Ethyl 4-chloro-3-fluorobenzoate belongs to a family of halogenated benzoate esters, each with distinct properties arising from their specific substitution patterns. Comparing this compound with structural analogs provides valuable insights into the effects of substituent position and identity on physical, chemical, and potentially biological properties.

Positional Isomers

The position of halogen substituents on the aromatic ring significantly influences the compound's properties:

The reversal of halogen positions between these compounds creates different electronic distributions across the aromatic ring, potentially leading to distinct binding interactions with biological targets. The dipole moment, reactivity patterns, and preferred conformations also differ between these positional isomers.

Related Halogenated Compounds

Varying the halogen substituents or introducing additional functional groups creates a diverse array of related compounds:

| Compound | Structural Differences | Property Differences | Specialized Applications |

|---|---|---|---|

| Ethyl 4-chlorobenzoate | Lacks fluorine substituent | Simpler synthesis, Different electronic properties | General-purpose intermediate with less specific binding properties |

| Ethyl 3-fluorobenzoate | Lacks chlorine substituent | Higher volatility, Different reactivity pattern | Applications requiring lower molecular weight and higher volatility |

| Ethyl 2-amino-4-chloro-3-fluorobenzoate | Contains amino group at 2-position | Enhanced water solubility, Different hydrogen bonding capabilities | Specialized pharmaceutical intermediates requiring amine functionality |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume